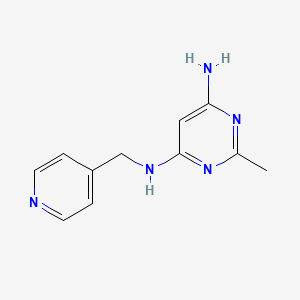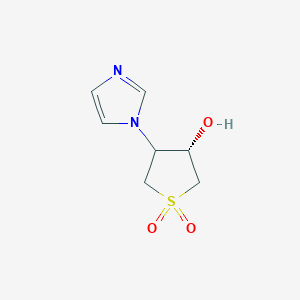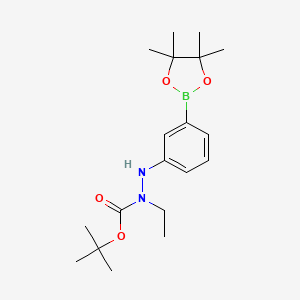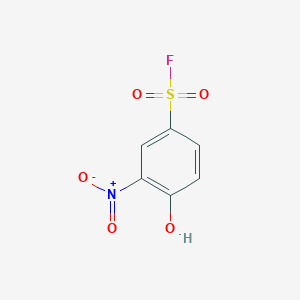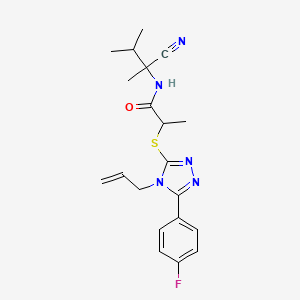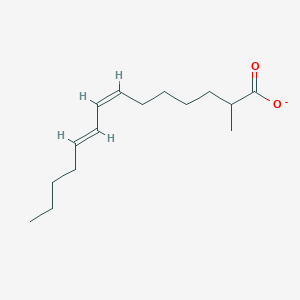
(7Z,9E)-2-Methyltetradeca-7,9-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z,9E)-2-Methyltetradeca-7,9-dienoate is an organic compound characterized by its unique structure, which includes conjugated double bonds and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,9E)-2-Methyltetradeca-7,9-dienoate typically involves the use of high-performance liquid chromatography (HPLC)-grade solvents and specific reaction conditions to ensure the correct configuration of the double bonds. One common method involves the extraction of the compound from natural sources, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced instrumentation and techniques such as gas chromatography-mass spectrometry (GC-MS) for monitoring the reaction progress and ensuring the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
(7Z,9E)-2-Methyltetradeca-7,9-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
(7Z,9E)-2-Methyltetradeca-7,9-dienoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (7Z,9E)-2-Methyltetradeca-7,9-dienoate involves its interaction with specific molecular targets and pathways. This compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
(7Z,9E)-2-Methyl-7,9-Octadecadiene: A similar compound with a longer carbon chain, known for its role as a sex pheromone in certain insect species.
(E,Z)-7,9-Dodecadienyl Acetate: Another related compound used in pheromone-based pest management.
Uniqueness
(7Z,9E)-2-Methyltetradeca-7,9-dienoate is unique due to its specific structure and the presence of conjugated double bonds, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C15H25O2- |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
(7Z,9E)-2-methyltetradeca-7,9-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15(16)17/h6-9,14H,3-5,10-13H2,1-2H3,(H,16,17)/p-1/b7-6+,9-8- |
InChI Key |
ZMRCUPXEAQLFNE-MUIOLIGRSA-M |
Isomeric SMILES |
CCCC/C=C/C=C\CCCCC(C)C(=O)[O-] |
Canonical SMILES |
CCCCC=CC=CCCCCC(C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)
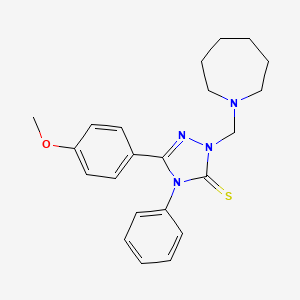
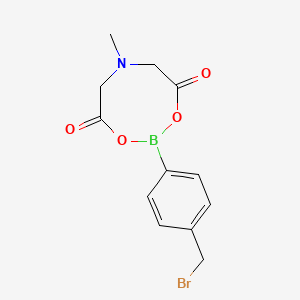
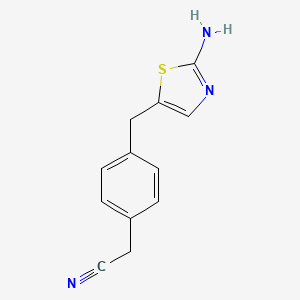
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
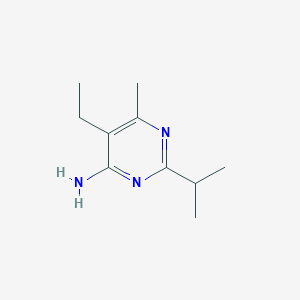
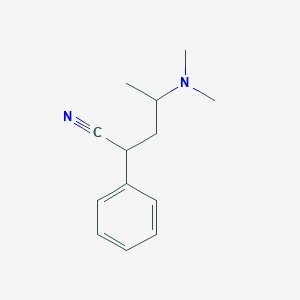
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)
